"Potassium trans-1-propenyltrifluoroborate chemical properties"
"Potassium trans-1-propenyltrifluoroborate chemical properties"
An In-Depth Technical Guide to Potassium trans-1-Propenyltrifluoroborate: Properties, Reactivity, and Applications
Abstract
Potassium organotrifluoroborates have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, offering significant advantages over their boronic acid and ester counterparts.[1][2] This guide focuses on potassium trans-1-propenyltrifluoroborate, a key building block valued for its stereochemical purity and predictable reactivity. As a crystalline, air- and moisture-stable solid, it circumvents many of the handling and stability issues associated with traditional organoboron reagents, making it highly amenable to applications in high-throughput screening and complex molecule synthesis.[2][3][4] This document provides an in-depth analysis of its chemical properties, a detailed protocol for its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and an overview of its utility for researchers, chemists, and drug development professionals.
Introduction to Organotrifluoroborates: A Paradigm of Stability and Reactivity
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation. However, the practical application of its traditional reagents, boronic acids and esters, is often hampered by inherent limitations. Boronic acids are susceptible to dehydration, forming cyclic boroxine anhydrides, and can undergo protodeboronation, especially under basic conditions.[3]
Potassium organotrifluoroborates represent a superior class of reagents that elegantly solve these challenges. The tetracoordinate boron center, shielded by three electronegative fluorine atoms, imparts exceptional stability.[1][2] This structural feature renders them as protected forms of boronic acids that are generally stable to air, moisture, and chromatography, allowing them to be stored indefinitely on the benchtop.[2][3] Their reactivity can be "unmasked" under the specific conditions of the cross-coupling reaction, providing a clean and efficient transfer of the organic moiety.[2] Potassium trans-1-propenyltrifluoroborate exemplifies these advantages, offering a reliable method for introducing a trans-propenyl group, a common motif in pharmacologically active molecules.
Physicochemical and Spectroscopic Profile
The reliable performance of a reagent begins with a thorough understanding of its fundamental properties. Potassium trans-1-propenyltrifluoroborate is a well-characterized, crystalline solid.
Core Chemical Properties
A summary of the key physical and chemical identifiers for this reagent is presented below.
| Property | Value | Source(s) |
| IUPAC Name | potassium trifluoro-[(E)-prop-1-enyl]boranuide | [5] |
| Synonyms | Potassium (E)-trifluoro(prop-1-en-1-yl)borate | [5] |
| CAS Number | 804565-39-7 | |
| Molecular Formula | C₃H₅BF₃K | [5] |
| Molecular Weight | 147.98 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 81-85 °C | [6] |
Stability and Solubility
The defining characteristic of potassium trans-1-propenyltrifluoroborate is its stability. Unlike vinylboronic acid, which readily polymerizes, this reagent is robust.[7] It is generally soluble in polar organic solvents such as acetone, acetonitrile, methanol, and DMSO, but shows only slight solubility in water.[8] This solubility profile is advantageous for a wide range of reaction conditions.
Spectroscopic Signature
Characterization of organotrifluoroborates by Nuclear Magnetic Resonance (NMR) spectroscopy is routine. A comprehensive analysis of 28 different potassium organotrifluoroborates provides a strong reference for expected spectral data.[8]
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¹H NMR: The vinyl protons will exhibit characteristic shifts and coupling constants consistent with a trans double bond configuration.
-
¹³C NMR: The spectrum will show distinct signals for the three carbon atoms. The resonance for the carbon atom directly bonded to the boron is a key identifier.[8]
-
¹⁹F NMR: This is a highly sensitive method for analyzing these compounds. A single, sharp resonance is typically expected for the three equivalent fluorine atoms attached to the boron.[8]
-
¹¹B NMR: The tetracoordinate boron atom will produce a characteristic signal, and specialized pulse sequences can reveal coupling constants between boron and fluorine.[8]
Synthesis and Purification Workflow
The synthesis of potassium organotrifluoroborates is straightforward and scalable, typically involving the reaction of an organoboron intermediate with potassium hydrogen fluoride (KHF₂).[1][2]
Step-by-Step Experimental Protocol
This protocol is a representative procedure for coupling potassium trans-1-propenyltrifluoroborate with an aryl bromide, adapted from established methods. [9] Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Potassium trans-1-propenyltrifluoroborate (1.5 mmol, 1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)
-
THF/H₂O (4:1 mixture, 5 mL)
-
Anhydrous, degassed solvents
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), potassium trans-1-propenyltrifluoroborate (1.5 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol), and cesium carbonate (3.0 mmol).
-
Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
-
-
Solvent Addition: Add the degassed THF/H₂O (4:1, 5 mL) mixture via syringe.
-
Rationale: Solvents must be degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) to remove dissolved oxygen. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the crucial transmetalation step.
-
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Expertise: The optimal temperature can vary depending on the reactivity of the aryl halide. Aryl bromides and iodides are generally more reactive than aryl chlorides, which may require higher temperatures or more specialized catalyst systems.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Trustworthiness: A self-validating protocol involves consistent monitoring. Comparing the reaction mixture to spots of the starting materials confirms consumption and product formation.
-
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Insight: The aqueous wash removes the inorganic salts (base, potassium salts), simplifying purification.
-
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired trans-alkenylated product.
-
Rationale: Chromatography is typically required to remove residual starting materials and catalyst-derived byproducts, ensuring high purity of the final compound.
-
Scope and Applications in Drug Discovery
The tolerance of the Suzuki-Miyaura reaction to a wide array of functional groups makes potassium trans-1-propenyltrifluoroborate a valuable tool in medicinal chemistry and natural product synthesis. [4][9]
| Application Area | Description | Source(s) |
|---|---|---|
| Natural Product Synthesis | Used to prepare a key intermediate for the synthesis of the alkaloid ampullosine. | [10] |
| Drug Delivery Systems | Employed in the synthesis of anethole dithiolethione-NH₂, a component of a drug-H₂S delivery system. | [10][11] |
| Heterocyclic Chemistry | Coupled with brominated 2,1-borazaronaphthalenes to yield alkenyl-substituted azaborines. | [12] |
| Complex Building Blocks | Serves as a versatile substrate for creating complex molecular architectures in multi-step syntheses. | [13]|
Safety, Handling, and Storage
As with all chemical reagents, proper handling is essential to ensure laboratory safety.
-
Hazard Identification: Potassium trans-1-propenyltrifluoroborate is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). [5][14]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [14]Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. [14]* Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place. [15]It should be kept away from strong oxidizing agents. [15]* Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a suitable container for disposal. [14]
Conclusion
Potassium trans-1-propenyltrifluoroborate stands out as a superior reagent for introducing the trans-1-propenyl moiety in organic synthesis. Its exceptional benchtop stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in both academic and industrial settings. By overcoming the limitations of traditional boronic acids, it enables more efficient, reliable, and scalable synthetic routes to a diverse range of complex molecules, accelerating progress in drug discovery and materials science.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49761691, Potassium trans-1-propenyltrifluoroborate. PubChem. [Link]
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Liu, S. Y., et al. (2010). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
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SLS. Product Page for Potassium trans-1-propenyltrifluoroborate. Scientific Laboratory Supplies. [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23693094, Potassium trans-3-bromo-1-propenyltrifluoroborate. PubChem. [Link]
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Molander, G. A., & Jean-Gérard, L. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. Tetrahedron Letters. [Link]
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HIMMED. Product Page for POTASSIUM TRANS-1-PROPENYLTRIFLUOROBORA. HIMMED. [Link]
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Molander, G. A., & Canturk, B. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Angewandte Chemie International Edition. [Link]
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da Silva, F. C., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. [Link]
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Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Molander, G. A., & Roth, G. A. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ChemInform. [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]
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